Lipophilicity and Permeability: cLogP and tPSA Comparison with Key Analogs
3-(Benzenesulfonyl)propan-1-amine exhibits a computed LogP (cLogP) of 0.6 and a topological polar surface area (tPSA) of 68.5 Ų [1]. Its 4-chloro analog (CAS 85052-90-0) has a cLogP of approximately 1.29 and a tPSA of 68.5 Ų [2]. The increased lipophilicity of the 4-chloro derivative is associated with altered membrane permeability and a potentially different pharmacokinetic profile. Furthermore, the regioisomer 2-(benzenesulfonyl)propan-1-amine introduces a methyl group at the alpha-carbon, which alters both sterics and the pKa of the adjacent amine, impacting its nucleophilicity in synthetic applications and potentially its interaction with biological targets .
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | cLogP = 0.6; tPSA = 68.5 Ų |
| Comparator Or Baseline | 3-(4-Chlorobenzenesulfonyl)propan-1-amine: cLogP = ~1.29; tPSA = 68.5 Ų. 2-(Benzenesulfonyl)propan-1-amine: Altered steric environment. |
| Quantified Difference | Target compound is 0.69 log units less lipophilic than the 4-chloro analog. |
| Conditions | Calculated using standard in silico prediction models (e.g., XLogP3). |
Why This Matters
The lower lipophilicity of the target compound may offer superior aqueous solubility and a distinct pharmacokinetic profile compared to the 4-chloro analog, which is a critical consideration in lead optimization.
- [1] Kuujia.com. Cas no 98510-52-2 (3-(benzenesulfonyl)propan-1-amine). Product Datasheet. View Source
- [2] PubChem. 3-(4-Chlorobenzenesulfonyl)propan-1-amine. Compound Summary. View Source
